molecular formula C12H16ClFN2 B13519755 [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride

Cat. No.: B13519755
M. Wt: 242.72 g/mol
InChI Key: CGWVOYNZJBSFKX-UHFFFAOYSA-N
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Description

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

The synthesis of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative can then be further modified to introduce the 5-fluoro substituent and the dimethylamine side chain. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to inhibit the enzyme Notum, which is involved in the Wnt signaling pathway. By binding to the catalytic pocket of Notum, the compound prevents the deacylation of Wnt proteins, thereby upregulating Wnt signaling . This mechanism is of particular interest in the context of neurodegenerative diseases, where enhancing Wnt signaling may have therapeutic benefits .

Comparison with Similar Compounds

Similar compounds to [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride include:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClFN2

Molecular Weight

242.72 g/mol

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C12H15FN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H

InChI Key

CGWVOYNZJBSFKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)F.Cl

Origin of Product

United States

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